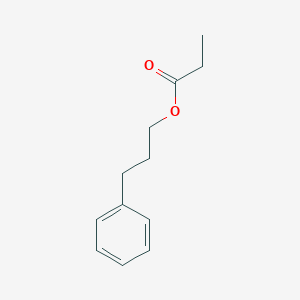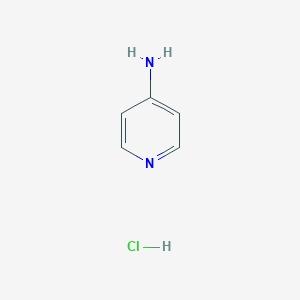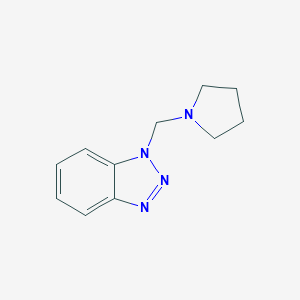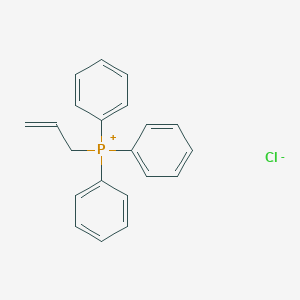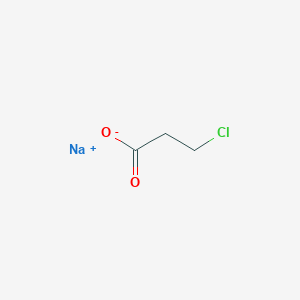
3-Chloropropionic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropionic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is produced through the synthesis of 3-chloropropionic acid and sodium hydroxide. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 3-Chloropropionic acid sodium salt involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme leads to a decrease in the production of ATP, which can have a variety of effects on cellular metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chloropropionic acid sodium salt are related to its ability to inhibit succinate dehydrogenase. This inhibition can lead to a decrease in the production of ATP, which can affect a variety of cellular processes. In addition, 3-Chloropropionic acid sodium salt has been shown to induce oxidative stress and apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Chloropropionic acid sodium salt in lab experiments is its ability to selectively inhibit succinate dehydrogenase. This property allows researchers to study the effects of decreased ATP production on cellular metabolism. However, the use of 3-Chloropropionic acid sodium salt is limited by its potential toxicity and the need for careful temperature control during synthesis.
Orientations Futures
There are several future directions for research involving 3-Chloropropionic acid sodium salt. One area of research is the development of new inhibitors of succinate dehydrogenase that are more selective and less toxic than 3-Chloropropionic acid sodium salt. Another area of research is the study of the effects of 3-Chloropropionic acid sodium salt on cellular metabolism in different cell types and under different conditions. Finally, the use of 3-Chloropropionic acid sodium salt in animal models of disease could provide valuable insights into the role of succinate dehydrogenase in disease pathogenesis.
Méthodes De Synthèse
The synthesis of 3-Chloropropionic acid sodium salt involves the reaction of 3-chloropropionic acid with sodium hydroxide. The reaction produces 3-Chloropropionic acid sodium salt and water. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
Applications De Recherche Scientifique
3-Chloropropionic acid sodium salt is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can lead to a decrease in the production of ATP, the energy currency of the cell. This property makes 3-Chloropropionic acid sodium salt an important tool in metabolic research.
Propriétés
Numéro CAS |
16987-03-4 |
|---|---|
Nom du produit |
3-Chloropropionic acid sodium salt |
Formule moléculaire |
C3H4ClNaO2 |
Poids moléculaire |
130.5 g/mol |
Nom IUPAC |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
SMILES isomérique |
C(CCl)C(=O)[O-].[Na+] |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
SMILES canonique |
C(CCl)C(=O)[O-].[Na+] |
Synonymes |
3-Chloropropionic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




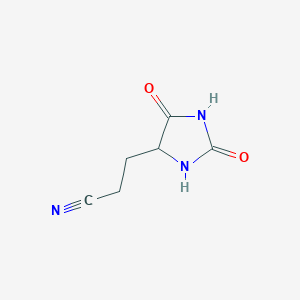
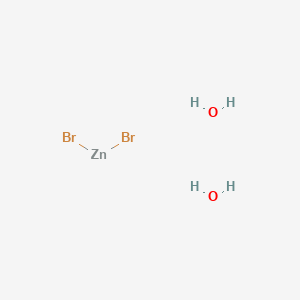
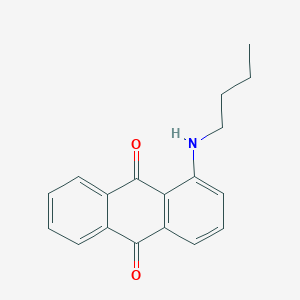
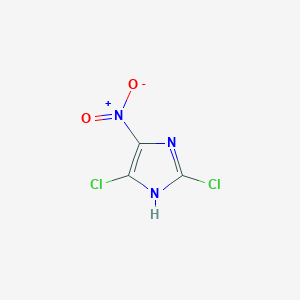
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
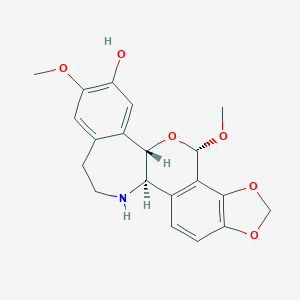
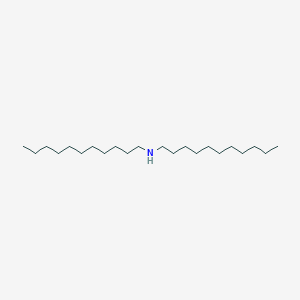
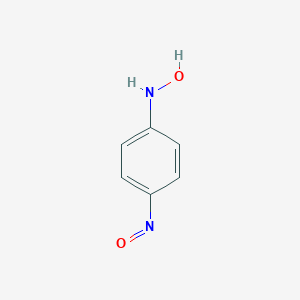
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
